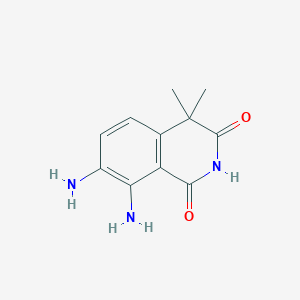

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- is a chemical compound with the molecular formula C11H13N3O2 It is known for its unique structure, which includes two amino groups and two methyl groups attached to an isoquinolinedione core

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1,3(2H,4H)-Isoquinolindion, 7,8-Diamino-4,4-dimethyl-, umfasst in der Regel die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsstoffe, wie z. B. Isochinolin-Derivate.

Aminierungsreaktion: Die Einführung von Aminogruppen an den Positionen 7 und 8 des Isochinolinrings erfolgt durch eine Aminierungsreaktion. Übliche Reagenzien für diesen Schritt sind Ammoniak oder primäre Amine.

Methylierung: Die Addition von Methylgruppen an der Position 4 erfolgt unter Verwendung von Methylierungsmitteln wie Methyliodid oder Dimethylsulfat.

Oxidation: Der letzte Schritt beinhaltet die Oxidation des Isochinolinrings zur Bildung der Isoquinolindionstruktur. Dies kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid erreicht werden.

Industrielle Produktionsverfahren

In der industriellen Produktion von 1,3(2H,4H)-Isoquinolindion, 7,8-Diamino-4,4-dimethyl-, können großvolumige Reaktoren und optimierte Reaktionsbedingungen verwendet werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Folgendes umfassen:

Durchflussreaktoren: Diese Reaktoren ermöglichen die kontinuierliche Zugabe von Reagenzien und die Abführung von Produkten, was die Effizienz verbessert.

Katalysatoren: Die Verwendung von Katalysatoren kann Reaktionsgeschwindigkeiten und Selektivität verbessern.

Reinigung: Techniken wie Kristallisation, Destillation und Chromatographie werden verwendet, um das Endprodukt zu reinigen.

Analyse Chemischer Reaktionen

Reaktionstypen

1,3(2H,4H)-Isoquinolindion, 7,8-Diamino-4,4-dimethyl-, unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können die Isoquinolindionstruktur in andere Derivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu Chinonderivaten führen, während Reduktion Aminderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

1,3(2H,4H)-Isoquinolindion, 7,8-Diamino-4,4-dimethyl-, hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug zur Untersuchung von Enzymwechselwirkungen und Proteinbindung.

Industrie: Verwendung bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien.

5. Wirkmechanismus

Der Mechanismus, durch den 1,3(2H,4H)-Isoquinolindion, 7,8-Diamino-4,4-dimethyl-, seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Aminogruppen können Wasserstoffbrückenbindungen mit aktiven Zentren bilden, während der Isoquinolindion-Kern an π-π-Wechselwirkungen teilnehmen kann. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren, was zu verschiedenen biologischen Effekten führt.

Wirkmechanismus

The mechanism by which 1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the isoquinolinedione core can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,3(2H,4H)-Isoquinolindion, 7,8-Diamino-4-methyl-: Fehlt im Vergleich zur Zielverbindung eine Methylgruppe.

1,3(2H,4H)-Isoquinolindion, 7,8-Diamino-4,4-diethyl-: Enthält Ethylgruppen anstelle von Methylgruppen.

1,3(2H,4H)-Isoquinolindion, 7,8-Diamino-4,4-diphenyl-: Enthält Phenylgruppen anstelle von Methylgruppen.

Einzigartigkeit

1,3(2H,4H)-Isoquinolindion, 7,8-Diamino-4,4-dimethyl-, ist aufgrund des Vorhandenseins sowohl von Amino- als auch von Methylgruppen einzigartig, die unterschiedliche chemische Eigenschaften und Reaktivität verleihen. Dies macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Biologische Aktivität

1,3(2H,4H)-Isoquinolinedione, 7,8-diamino-4,4-dimethyl- (CAS Number: 99911-03-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its role as an inhibitor of tyrosyl DNA phosphodiesterase 2 (TDP2), which is significant in cancer therapy.

- Molecular Formula : C11H13N3O2

- Molecular Weight : 219.24 g/mol

- LogP : 1.57140

Research indicates that isoquinoline derivatives, including 1,3(2H,4H)-isoquinolinediones, exhibit inhibitory effects on TDP2. The mechanism involves binding to the DNA-binding groove of TDP2 rather than directly inactivating its catalytic activity. This binding is facilitated by specific functional groups within the isoquinoline structure that are crucial for activity.

Key Findings:

- The presence of a free NH group in the compound is essential for target binding and inhibition of TDP2. Substituting this NH group with other groups (e.g., methyl or benzyl) resulted in a loss of activity, highlighting its role as a hydrogen bond donor during the interaction with TDP2 .

- Structural modifications around the isoquinoline core have been explored to enhance potency. For instance, compounds with olefinic C-4 substituents showed significant TDP2 inhibition .

Inhibition Potency

The biological activity of 1,3(2H,4H)-isoquinolinedione has been assessed through various assays, yielding the following IC50 values:

| Compound | IC50 (μM) | Notes |

|---|---|---|

| Reference Compound | 25 | Previously reported |

| 1,3(2H,4H)-Isoquinolinedione | 22 | Comparable potency in assays |

| Benzylidene Isoquinoline Derivative | 4.8 | New subtype with enhanced potency |

Case Studies

A systematic study on the structure-activity relationship (SAR) of isoquinoline derivatives highlighted the importance of specific substitutions for enhancing biological activity. In particular:

- Benzylidene Isoquinoline Derivatives : These compounds exhibited improved inhibitory effects against TDP2 compared to their non-substituted counterparts.

- N-substituted Variants : The study revealed that N-substitution could significantly alter biological activity; however, certain substitutions led to inactivity due to disrupted binding interactions.

Eigenschaften

CAS-Nummer |

99911-03-2 |

|---|---|

Molekularformel |

C11H13N3O2 |

Molekulargewicht |

219.24 g/mol |

IUPAC-Name |

7,8-diamino-4,4-dimethylisoquinoline-1,3-dione |

InChI |

InChI=1S/C11H13N3O2/c1-11(2)5-3-4-6(12)8(13)7(5)9(15)14-10(11)16/h3-4H,12-13H2,1-2H3,(H,14,15,16) |

InChI-Schlüssel |

JBEITPZFEQEJLB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(C2=C(C(=C(C=C2)N)N)C(=O)NC1=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.